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molecular formula C10H6F3N3O3 B8429675 n-(4-Cyano-2-methyl-6-nitro-phenyl)-2,2,2 trifluoro-acetamide

n-(4-Cyano-2-methyl-6-nitro-phenyl)-2,2,2 trifluoro-acetamide

Cat. No. B8429675
M. Wt: 273.17 g/mol
InChI Key: GEGPEDZKUUFDDR-UHFFFAOYSA-N
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Patent
US07312215B2

Procedure details

A mixture of N-(4-cyano-2-methyl-6-nitro-phenyl)-2,2,2-trifluoro-acetamide (5 g, 18.3 mmol) and 2 M ammonia in methanol (80 mL) was heated to reflux for 14 h and then cooled to room temperature. After concentration in vacuo, the residue was purified by flash chromatography (20% EtOAc/hexane) to yield the title compound (3.24 g, 100%, ca 80% pure). 1H NMR (300 MHz, CDCl3) δ 8.40 (1H, s), 7.47 (1H, s), 6.6-6.8 (2H, broad s), 2.89 (3H, s).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6]([NH:12]C(=O)C(F)(F)F)=[C:5]([CH3:19])[CH:4]=1)#[N:2].N>CO>[NH2:12][C:6]1[C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:3]([C:1]#[N:2])=[CH:4][C:5]=1[CH3:19]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C(=C1)[N+](=O)[O-])NC(C(F)(F)F)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 14 h
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (20% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C#N)C=C1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 3.24 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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